molecular formula C9H11NO3 B2950637 3-(4-Aminophenoxy)propionic acid CAS No. 350699-65-9

3-(4-Aminophenoxy)propionic acid

Cat. No. B2950637
CAS RN: 350699-65-9
M. Wt: 181.191
InChI Key: BXZFRAKKWTXCSD-UHFFFAOYSA-N
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Description

3-(4-Aminophenoxy)propionic acid, also known as 3-(4-Aminophenyl)propanoic acid, is a chemical compound with the linear formula H2NC6H4CH2CH2CO2H . It has a molecular weight of 165.19 . This compound is typically used in laboratory settings .


Molecular Structure Analysis

The linear formula of 3-(4-Aminophenoxy)propionic acid is H2NC6H4CH2CH2CO2H . This indicates that the molecule consists of an aminophenyl group (H2NC6H4) attached to a propionic acid group (CH2CH2CO2H).


Physical And Chemical Properties Analysis

3-(4-Aminophenoxy)propionic acid is a solid substance . It has a melting point of 133-137 °C . The compound is considered hazardous, as it may cause skin irritation, serious eye irritation, and respiratory irritation .

Scientific Research Applications

Antimicrobial Applications

The compound has been used in the synthesis of amino acid derivatives that exhibit promising antimicrobial activity against ESKAPE group pathogens and drug-resistant fungal strains, including Candida auris . These derivatives demonstrated substantial activity against these pathogens, with minimum inhibitory concentrations ranging from 0.5 to 64 µg/mL .

Development of Antimicrobial Candidates

The compound is a promising scaffold for the development of antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens . The resultant novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives exhibited structure-dependent antimicrobial activity .

Use in Peptide Synthesis

The compound is suitable for use in solution phase peptide synthesis . It can be used as a building block in the synthesis of peptides, which are chains of amino acids that have a wide range of applications in biological research .

4. Suppression of Macrophage Foam Cell Formation The compound has been investigated for its effects on the suppression of macrophage foam cell formation . The results showed that the compound significantly reduced cellular lipid .

Investigation of Underlying Mechanisms

The compound has been used in studies investigating the underlying mechanisms of various biological processes . For example, it has been used in studies investigating the suppression of macrophage foam cell formation .

Development of Novel Compounds

The compound is crucial in the development of novel compounds targeting drug-resistant microbial strains . These novel compounds have the potential to address the global health concern of infections caused by multidrug-resistant bacterial and fungal pathogens .

Safety and Hazards

Handling 3-(4-Aminophenoxy)propionic acid requires caution. It can cause skin and eye irritation, and may cause respiratory irritation if inhaled . Therefore, it’s recommended to use personal protective equipment, avoid breathing its dust/fume/gas/mist/vapors/spray, and handle it only in a well-ventilated area or outdoors .

Relevant Papers I found a paper discussing the effects of procyanidin A2 and its major colonic metabolite 3-(4-hydroxyphenyl)propionic acid on the suppression of macrophage foam cell formation . Although this paper does not directly discuss 3-(4-Aminophenoxy)propionic acid, it provides insight into the biological activities of structurally similar compounds.

Mechanism of Action

Target of Action

This compound is structurally similar to other aromatic compounds that have been found to bind with high affinity to multiple receptors . .

Biochemical Pathways

It’s worth noting that similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer properties . These activities suggest that 3-(4-Aminophenoxy)propionic acid may affect a variety of biochemical pathways, but more research is needed to confirm this.

Pharmacokinetics

The pharmacokinetics of 3-(4-Aminophenoxy)propionic acid, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-studied. Understanding these properties is crucial for determining the compound’s bioavailability and potential as a therapeutic agent. Future studies should focus on elucidating these properties .

Result of Action

Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels

properties

IUPAC Name

3-(4-aminophenoxy)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-7-1-3-8(4-2-7)13-6-5-9(11)12/h1-4H,5-6,10H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXZFRAKKWTXCSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Aminophenoxy)propionic acid

CAS RN

350699-65-9
Record name 3-(4-aminophenoxy)propanoic acid
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